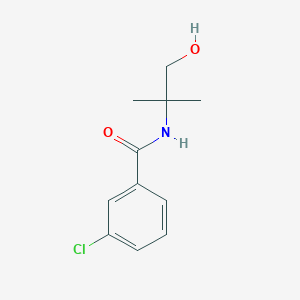
8-propoxy-1,4-dihydroquinolin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-propoxy-1,4-dihydroquinolin-4-one is a heterocyclic compound with the molecular formula C12H13NO2 and a molecular weight of 203.2 g/mol.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 8-propoxy-1,4-dihydroquinolin-4-one typically involves the cyclization of 2-aminoacetophenones. One efficient method for synthesizing N-functionalized 4-quinolones and 1,2-substituted 4-quinolones from simple 2-aminoacetophenones has been developed . This method involves the use of benzoyl chloride, triethylamine (TEA), potassium carbonate (K2CO3), and dimethylformamide (DMF) at 100°C for 4 hours . Another approach involves the use of dimethylformamide dimethyl acetal (DMFDMA) and p-toluenesulfonic acid (PTSA) at 130°C for 24 hours .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply to the industrial production of this compound.
Analyse Des Réactions Chimiques
Types of Reactions: 8-propoxy-1,4-dihydroquinolin-4-one can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. The specific types of reactions and the conditions under which they occur are not extensively detailed in the literature.
Common Reagents and Conditions: Common reagents used in the synthesis and modification of 4-quinolone derivatives include benzoyl chloride, TEA, K2CO3, DMF, DMFDMA, and PTSA
Major Products Formed: The major products formed from the reactions involving this compound depend on the specific reagents and conditions used. For example, the use of benzoyl chloride and TEA can lead to the formation of N-functionalized 4-quinolones .
Applications De Recherche Scientifique
. In chemistry, it serves as a building block for the synthesis of more complex heterocyclic compounds. In biology and medicine, derivatives of 4-quinolones have shown antimicrobial, anticancer, and antifungal activities . These properties make 8-propoxy-1,4-dihydroquinolin-4-one a valuable compound for drug development and other biomedical applications.
Mécanisme D'action
Comparaison Avec Des Composés Similaires
8-propoxy-1,4-dihydroquinolin-4-one can be compared to other similar compounds, such as 8-hydroxyquinoline and its derivatives . These compounds share a quinoline core structure but differ in their functional groups and specific properties. For example, 8-hydroxyquinoline derivatives are known for their antimicrobial and anticancer activities , whereas this compound may have unique properties due to the presence of the propoxy group.
List of Similar Compounds:- 8-hydroxyquinoline
- 4-hydroxy-2-quinolone
- 3,4-dihydroquinolin-2-one
- 1-methyl-1,4-dihydroquinolin-4-one
These compounds share structural similarities with this compound and have been studied for their various biological activities .
Propriétés
Numéro CAS |
1156919-63-9 |
|---|---|
Formule moléculaire |
C12H13NO2 |
Poids moléculaire |
203.2 |
Pureté |
95 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



